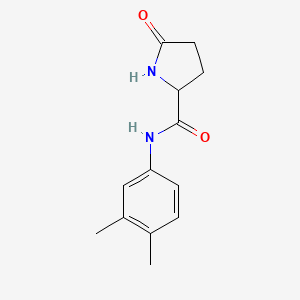

N-(3,4-dimethylphenyl)-5-oxoprolinamide

Description

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H16N2O2/c1-8-3-4-10(7-9(8)2)14-13(17)11-5-6-12(16)15-11/h3-4,7,11H,5-6H2,1-2H3,(H,14,17)(H,15,16) |

InChI Key |

BURVMWJGQAAQFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCC(=O)N2)C |

Origin of Product |

United States |

Synthetic Methodologies for N 3,4 Dimethylphenyl 5 Oxoprolinamide and Analogous Oxoprolinamides

Foundational Synthetic Routes to the Oxoprolinamide Core Structure

The fundamental transformation in the synthesis of N-(3,4-dimethylphenyl)-5-oxoprolinamide is the creation of an amide linkage. This can be achieved through several established methods, primarily involving the activation of the carboxylic acid moiety of 5-oxoproline to facilitate nucleophilic attack by the aniline derivative.

Amide Bond Formation Strategies for N-Substituted Pyrrolidinones

The direct amidation of 5-oxoproline with 3,4-dimethylaniline is a common and straightforward approach. This typically requires the use of coupling agents to activate the carboxylic acid. A variety of reagents have been developed for this purpose, each with its own advantages regarding reaction conditions, yield, and prevention of side reactions.

Commonly employed coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve reaction efficiency. Phosphonium-based reagents, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective.

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of solvent is crucial and is typically an aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).

| Coupling Agent | Additive | Typical Solvent | Key Features |

| DCC | HOBt | DCM, DMF | Cost-effective, simple workup by filtration of DCU byproduct. |

| EDC | HOBt/HOAt | DCM, Water | Water-soluble byproduct, suitable for aqueous media. |

| PyBOP | - | DMF, DCM | High coupling efficiency, low racemization. |

| HBTU | HOBt | DMF | Rapid reactions, high yields. |

Derivatization of the Pyrrolidine (B122466) Ring System

Further functionalization of the pyrrolidine ring of this compound can be achieved through various derivatization strategies. These modifications can be introduced either before or after the amide bond formation, allowing for the synthesis of a diverse range of analogs.

One common approach involves the use of protected pyroglutamic acid derivatives. For instance, the nitrogen of the pyrrolidinone ring can be protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions during subsequent transformations. These protecting groups can be removed under specific conditions to yield the desired product.

Functionalization at other positions of the pyrrolidine ring, such as the 3- and 4-positions, can be accomplished through various organic reactions. For example, enolate chemistry can be employed to introduce alkyl or other functional groups at the C4 position. The development of regioselective methods is crucial for achieving specific substitution patterns on the pyrrolidine core.

Development of Regioselective and Stereoselective Synthesis Protocols

The synthesis of specific analogs of this compound often requires precise control over the regioselectivity and stereoselectivity of the reactions. This is particularly important when introducing substituents on the pyrrolidine ring or when using chiral starting materials.

Regioselective Synthesis: Achieving regioselectivity in the derivatization of the pyrrolidinone ring is a key challenge. The choice of reagents and reaction conditions can direct the functionalization to a specific carbon atom. For example, the generation of a kinetic enolate at low temperatures typically favors substitution at the C4-position. Strategic use of directing groups can also guide reactions to a particular site on the molecule.

Stereoselective Synthesis: Since 5-oxoproline is a chiral molecule (available as both L- and D-enantiomers), maintaining its stereochemical integrity during synthesis is often critical. The use of mild coupling agents and additives that suppress racemization is essential. Furthermore, when introducing new stereocenters on the pyrrolidine ring, asymmetric synthesis methodologies are employed. This can involve the use of chiral auxiliaries, chiral catalysts, or stereoselective cyclization reactions to control the stereochemical outcome. For instance, asymmetric Michael additions to α,β-unsaturated precursors can be used to construct the pyrrolidinone ring with high stereocontrol.

Exploration of Catalytic Approaches in Oxoprolinamide Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve the efficiency and sustainability of chemical transformations. In the context of N-aryl oxoprolinamide synthesis, both transition metal catalysis and organocatalysis have emerged as powerful tools.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide an alternative and powerful route to the formation of the N-aryl bond in this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

In the synthesis of this compound, this would involve the coupling of 5-oxoproline (or its protected form) with a 3,4-dimethyl-substituted aryl halide. The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction.

A related approach is the iridium-catalyzed reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.gov This method offers a direct way to construct the N-aryl pyrrolidinone core from acyclic precursors.

| Catalyst System | Reactants | Key Features |

| Pd(OAc)₂ / Ligand | 5-Oxoproline & Aryl Halide | Forms the N-aryl bond directly. |

| [Ir(Cp*)Cl₂]₂ | Diketone & Aniline | Constructs the N-aryl pyrrolidinone core. nih.gov |

Organocatalysis and Hypervalent Iodine Chemistry

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of chiral oxoprolinamides. Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze asymmetric reactions, providing enantiomerically enriched products. For example, organocatalytic Michael additions can be employed to construct the pyrrolidinone ring stereoselectively. While direct organocatalytic amidation of 5-oxoproline is less common, organocatalysts can play a crucial role in the synthesis of chiral precursors to N-aryl oxoprolinamides.

Hypervalent Iodine Chemistry: Hypervalent iodine reagents have gained prominence as versatile and environmentally benign oxidizing agents in organic synthesis. acs.orgnih.govwikipedia.orgfrontiersin.orgnih.gov In the context of amide bond formation, hypervalent iodine(III) reagents can be used to mediate the oxidative coupling of carboxylic acids and amines. These reactions proceed under mild conditions and offer a valuable alternative to traditional coupling methods. For instance, reagents like (diacetoxyiodo)benzene (PIDA) can facilitate the formation of the amide bond in this compound. Furthermore, hypervalent iodine chemistry can be employed in various transformations of the pyrrolidinone ring, including C-H functionalization and the introduction of other functional groups.

Innovations in Synthetic Methodology for Drug-like Molecules

The synthesis of pharmacologically relevant compounds like N-aryl-5-oxoprolinamides has benefited significantly from the adoption of modern synthetic technologies. These approaches move beyond traditional batch chemistry to offer greater control over reaction parameters, improved safety profiles, and enhanced efficiency.

Enabling Technologies in Chemical Synthesis

Continuous Flow Chemistry: This technique involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction time, temperature, and mixing. For the synthesis of amides and lactams, continuous flow systems offer several advantages, including enhanced heat and mass transfer, which can lead to higher yields and purities. While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, the principles have been successfully applied to the synthesis of related N-aryl pyrrolidinones and other heterocyclic compounds. For instance, flow chemistry has been effectively used in the synthesis of various pharmaceutical intermediates, demonstrating its potential for the scalable and safe production of oxoprolinamides.

Electrosynthesis: This method utilizes electrical current to drive chemical reactions, often providing a milder and more sustainable alternative to traditional reagents. The electrochemical synthesis of amides, for example, can proceed under ambient conditions and avoids the use of stoichiometric activating agents. While direct electrosynthesis of this compound is not prominently reported, the electrochemical synthesis of related N-aryl amides and the cyclization of precursors to form lactam rings have been demonstrated. These precedents suggest that an electrochemical approach, potentially involving the anodic oxidation of a suitable precursor in the presence of 3,4-dimethylaniline, could be a viable synthetic route.

Below is a table summarizing the application of these enabling technologies to the synthesis of analogous compounds.

| Technology | Analogous Compound Synthesized | Key Advantages |

| Continuous Flow Chemistry | N-Aryl Pyrrolidinones | Improved heat/mass transfer, scalability, safety. |

| Electrosynthesis | N-Aryl Amides | Mild reaction conditions, avoids stoichiometric reagents. |

One-Pot and Cascade Reactions for Increased Synthetic Efficiency

One-Pot Reactions: These reactions involve the sequential transformation of a starting material through multiple steps in a single reaction vessel. This approach significantly improves efficiency by eliminating the need for intermediate purification steps, thereby saving time, solvents, and resources. The synthesis of pyroglutamic acid derivatives, the core structure of 5-oxoprolinamides, has been achieved through one-pot multicomponent reactions. For instance, a one-pot process for synthesizing pyroglutamic acid derivatives has been disclosed, which involves reacting a pure stereoisomer of a glutamic acid derivative with a nitrogen-containing nucleophile. googleapis.com This strategy could be adapted for the synthesis of this compound by using 3,4-dimethylaniline as the nucleophile.

Cascade Reactions: These are a type of one-pot reaction where the product of one transformation becomes the substrate for the next in a self-propagating sequence. Cascade reactions are highly atom- and step-economical, leading to the rapid construction of complex molecular architectures from simple precursors. The synthesis of γ-lactams, the core ring system of 5-oxoprolinamides, has been accomplished using cascade reactions. For example, a silver-catalyzed cascade cyclization of N-aryl-4-pentenamides has been developed to produce γ-lactam derivatives. nih.gov This type of radical-initiated cyclization offers a powerful tool for constructing the 5-oxoprolinamide scaffold.

The following table provides examples of these efficient synthetic strategies for analogous compounds.

| Reaction Type | Analogous Compound Synthesized | Key Features |

| One-Pot Synthesis | Pyroglutamic Acid Derivatives | Multicomponent reaction, avoids intermediate purification. googleapis.com |

| Cascade Reaction | γ-Lactam Derivatives | Silver-catalyzed radical cyclization, high atom economy. nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Elucidation of Structural Features Governing Biological Activity

The fundamental structure of N-phenyl-5-oxoprolinamide derivatives consists of two primary scaffolds: the N-phenyl moiety and the pyrrolidinone ring system. The pyrrolidinone ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug design. nih.gov Its non-planar, saturated nature allows for a three-dimensional exploration of pharmacophore space, a significant advantage over flat aromatic systems. nih.gov The stereochemistry of the pyrrolidine (B122466) ring is a critical feature, as different spatial orientations of substituents can lead to distinct biological profiles by altering how the molecule binds to target proteins. nih.gov

In studies of related N-phenyl pyrrolidin-2-ones investigated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, it was found that only one of the carbonyl groups in the cyclic imide structure is essential for inhibitory activity. nih.gov This highlights that specific atoms within the core structure can be indispensable for biological function. Furthermore, the broader class of pyrrolidinone derivatives is recognized for a wide array of biological activities, making them attractive core structures in medicinal chemistry. niscpr.res.in

Impact of Substitutions on the N-Phenyl Moiety on Biological Potency

The N-phenyl ring of N-(3,4-dimethylphenyl)-5-oxoprolinamide is a critical site for modification to modulate biological potency. The nature and position of substituents on this aromatic ring can drastically alter the compound's electronic, hydrophobic, and steric properties, thereby influencing its interaction with biological targets.

In a study on related acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors, a derivative containing the N'-(3,4-dimethylphenyl) moiety was identified as a highly potent compound. nih.gov This discovery underscores the significance of the substitution pattern on the phenyl ring for achieving high efficacy. The general principle holds that modifications to the phenyl ring are a key strategy for optimizing the biological activity of N-aryl amides. researchgate.netmdpi.com

The following table illustrates how different substitutions on the N-phenyl ring of various amide-containing scaffolds can influence biological activity, based on findings from related research.

| Core Scaffold | Substituent on N-Phenyl Ring | Observed Effect on Biological Activity | Source |

|---|---|---|---|

| N'-phenylpiperazine | 3,4-dimethyl | High inhibitory activity against ACAT. | nih.gov |

| N-phenyl-1,2,5-oxadiazole | p-methanesulfonyl | Potent and selective COX-2 inhibition. | researchgate.net |

| N-phenyl-1,2,5-oxadiazole | p-aminosulfonyl | Moderate COX-2 inhibition and selectivity. | researchgate.net |

| N-phenylbenzamide | 4-methoxy | Potent agonistic activity at GPR35. | researchgate.net |

| N-phenylbenzamide | 2-fluoro-4-methoxy | Highest agonistic potency at GPR35. | researchgate.net |

The precise placement of substituents on the phenyl ring is crucial. While direct comparative studies on the positional isomers of N-(dimethylphenyl)-5-oxoprolinamide are not detailed in the available literature, the selection of the 3,4-dimethyl substitution pattern in related lead compounds is significant. For instance, N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine was discovered as a potent ACAT inhibitor after molecular modification studies. nih.gov The choice of this specific isomer suggests that the 3,4-positioning of the methyl groups provides an optimal fit and interaction profile within the target's binding site compared to other isomeric arrangements. This highlights that positional isomerism is a key consideration in SAR studies to fine-tune the potency and selectivity of a drug candidate.

The biological potency of N-aryl compounds is governed by a combination of electronic and steric effects imparted by the substituents on the phenyl ring. Electronic effects relate to how a substituent alters the electron density of the aromatic ring, influencing properties like hydrogen bonding capacity and pKa. nih.gov Steric effects pertain to the size and shape of the substituent, which can dictate the molecule's ability to fit into a receptor's binding pocket. rti.org

Computational QSAR studies often quantify these properties. For example, 3D-QSAR models for various receptor antagonists reveal that electrostatic and steric fields are critical for binding affinity. rti.org Contour maps generated from these models can visualize regions where electron-withdrawing groups (positive potential) or electron-donating groups (negative potential) are favorable. nih.gov Similarly, steric maps can indicate areas where bulky substituents enhance activity by promoting favorable van der Waals interactions, or where smaller groups are required to avoid steric clashes. rti.org

Analysis of the Pyrrolidinone Ring System's Contribution to Activity

The pyrrolidinone ring is not merely a passive linker; it plays an active role in determining the biological profile of the molecule. Research on proline-containing peptides suggests that the rigid, cyclic structure of the pyrrolidine ring is important for stabilizing specific secondary structures, such as β-turns, which can be essential for substrate recognition by enzymes. researchgate.net This conformational constraint is a key advantage of the pyrrolidinone scaffold. nih.gov

Furthermore, the pyrrolidine ring's puckered, non-planar conformation can be influenced by substituents, a phenomenon known as "pseudorotation". nih.gov This allows the scaffold to present its appended functionalities in precise three-dimensional orientations, which is crucial for interacting with the complex surfaces of biological targets. The stereogenicity of the carbons within the ring is also a major feature, as different stereoisomers can exhibit vastly different biological activities due to enantioselective binding with proteins. nih.gov The carbonyl group within the pyrrolidinone ring can also act as a critical hydrogen bond acceptor, anchoring the molecule within a binding site.

Computational Approaches in SAR/QSAR Model Development

Computational methods are indispensable for building predictive models that correlate a compound's structure with its biological activity. These Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in drug discovery for optimizing lead compounds and designing new ones with enhanced potency.

For N-phenyl-pyrrolidinones and related structures, both 2D- and 3D-QSAR models have been successfully developed. nih.gov 2D-QSAR studies establish relationships between activity and calculated molecular descriptors, such as electronic, topological, and physicochemical properties. These models are often built using statistical methods like multiple linear regression (MLR) and principal component analysis (PCA). For a series of N-phenylpyrolidin-2-ones, a 2D-QSAR model was developed with good reliability, allowing for the prediction of activity for new molecules.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed insight by considering the 3D structure of the molecules. These approaches are used to create predictive models and to visualize the steric and electronic property requirements for optimal biological activity.

A prominent 3D-QSAR methodology is Comparative Molecular Field Analysis (CoMFA). nih.gov In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. rti.org A statistical model is then generated to correlate variations in these fields with changes in biological activity. For a series of N-phenyl pyrrolidin-2-one PPO inhibitors, a predictive CoMFA model was established that reasonably explained the effects of different substituents on their inhibitory activity. nih.gov

Another approach involves pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity is identified. nih.gov This pharmacophore can then be used to build a 3D-QSAR model or to screen virtual libraries for new potential hits. nih.gov

The statistical validity of these models is crucial and is assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value indicates good predictive power. nih.gov

The following table summarizes the statistical results from various QSAR studies on related heterocyclic compounds, demonstrating the robustness of these computational models.

| Model Type | Compound Series | r² (Correlation Coefficient) | q² (Cross-validated r²) | Source |

|---|---|---|---|---|

| CoMFA (3D-QSAR) | N-phenyl pyrrolidin-2-ones | 0.980 | 0.518 | nih.gov |

| CoMFA (3D-QSAR) | Cyclopropanecarboxamides | 0.800 | 0.516 | |

| Pharmacophore (3D-QSAR) | N³-phenylpyrazinones | 0.803 | Not Reported | nih.gov |

| 2D-QSAR | N-phenylpyrolidin-2-ones | Not Reported | 0.700 | |

| CoMFA (3D-QSAR) | 2-phenylcyclopropylmethylamines | 0.981 | 0.607 | rti.org |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methodologies

Pharmacophore Modeling for Ligand Design and Activity Prediction

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For anticonvulsant agents, pharmacophore models have been developed based on known active compounds.

A common pharmacophore model for anticonvulsants acting via voltage-gated sodium channels often includes:

An aromatic ring (hydrophobic feature).

A hydrogen bond acceptor.

A hydrogen bond donor.

A hydrophobic region.

The this compound molecule fits this model well:

The 3,4-dimethylphenyl group serves as the aromatic/hydrophobic feature .

The carbonyl oxygen of the oxoprolinamide ring acts as a hydrogen bond acceptor .

The amide nitrogen can function as a hydrogen bond donor .

By mapping this compound onto such a pharmacophore model, its potential for anticonvulsant activity can be predicted and understood. This approach is also invaluable for designing new ligands with potentially improved activity by modifying the lead structure to better fit the pharmacophore's features.

Mechanistic Investigations and Molecular Interactions of N 3,4 Dimethylphenyl 5 Oxoprolinamide Analogues

Enzymatic Target Modulation Studies

Analogues of N-(3,4-dimethylphenyl)-5-oxoprolinamide have been shown to modulate the activity of several key enzymes implicated in various disease pathways. These interactions are highly dependent on the specific structural features of each analogue.

Inhibition of Acyl-CoA: Cholesterol O-Acyltransferase (ACAT)

While specific studies on the inhibition of Acyl-CoA: Cholesterol O-Acyltransferase (ACAT) by this compound itself are not extensively detailed in the provided search results, the broader class of small molecule inhibitors targeting ACAT is well-established in the context of atherosclerosis and other cholesterol-related disorders. The inhibition of ACAT is a key therapeutic strategy to prevent the accumulation of cholesteryl esters in macrophages, a critical step in the formation of foam cells and atherosclerotic plaques. The lipophilic nature of the dimethylphenyl group in this compound suggests a potential for interaction with the active site of ACAT, which is known to accommodate hydrophobic substrates. Further enzymatic assays and structural biology studies are necessary to confirm and characterize this potential inhibitory activity.

Inhibition of 14α-Demethylase Enzymes

The 14α-demethylase enzymes, particularly cytochrome P450 (CYP) 51, are critical for sterol biosynthesis in fungi and are the primary target for azole antifungal drugs. Although direct inhibitory data for this compound on this enzyme is not available in the provided results, the structural features of some small molecules can lead to off-target inhibition of CYP enzymes. The planarity and aromaticity of the dimethylphenyl ring could potentially allow for interaction with the heme-containing active site of 14α-demethylase. However, without specific experimental data, this remains a hypothetical interaction.

Regulation of Protein Arginine Methyltransferases (PRMT1)

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play a crucial role in the regulation of gene expression, signal transduction, and other cellular processes through the methylation of arginine residues on proteins. PRMT1 is the predominant PRMT in mammalian cells. Dysregulation of PRMT1 activity has been linked to various diseases, including cancer. Small molecule inhibitors of PRMT1 are being actively pursued as potential therapeutic agents. The development of such inhibitors often focuses on compounds that can mimic the substrate S-adenosylmethionine or the arginine substrate. The structural components of this compound would need to be assessed for their ability to fit into the active site of PRMT1 and disrupt its catalytic activity.

Receptor Binding and Functional Antagonism Studies

Research into the receptor binding profiles of related chemical scaffolds provides insights into the potential interactions of this compound analogues. For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have identified them as a class of pure opioid receptor antagonists. nih.gov These compounds were designed to achieve peripheral μ-opioid receptor antagonism while minimizing central nervous system exposure. nih.gov In vitro receptor binding and tissue preparation studies were utilized to determine their affinity for the μ-opioid receptor and their functional antagonism. nih.gov

Similarly, investigations into N,N-diallyltryptamine (DALT) and its ring-substituted derivatives have revealed binding to a range of receptors, including serotonin (B10506) receptors, σ sites, α2-adrenoceptors, dopaminergic D3 receptors, and histaminergic H1 receptors. nih.gov This highlights the potential for a single chemical scaffold to interact with multiple receptor types, a concept that may extend to this compound analogues. The specific substitutions on the aromatic ring and the nature of the side chain are critical determinants of receptor affinity and functional activity. For example, in the DALT series, different substitutions led to a range of potencies in inducing the head twitch response, a behavior mediated by 5-HT2A receptors. nih.gov These findings underscore the importance of detailed structure-activity relationship studies to elucidate the full pharmacological profile of this compound and its derivatives.

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is predominantly found on immune cells, such as macrophages and microglia, and its activation is linked to inflammatory processes. nih.gov Activation of the P2X7 receptor can trigger the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), and prolonged activation can lead to the formation of pores in the cell membrane. nih.gov Due to its role in inflammation, the P2X7 receptor has become a significant target for the development of new therapies for chronic pain and inflammatory diseases. nih.govnih.gov

A number of potent and selective antagonists for the P2X7 receptor have been developed, which have been instrumental in clarifying the receptor's pharmacology and its role in nociceptive signaling. nih.gov The discovery of these antagonists has provided evidence for the involvement of P2X7 receptors in pain signaling associated with nerve injury and inflammation. nih.gov

Table 1: Examples of P2X7 Receptor Antagonists

| Compound | Description | Reference |

|---|---|---|

| A-740003 | A highly specific and potent antagonist for both rat and human P2X7 receptors. nih.gov | nih.gov |

| A-438079 | A novel P2X7 receptor antagonist. nih.gov | nih.gov |

| AZ10606120 | A selective, high-affinity antagonist for the human and rat P2X7 receptor. medchemexpress.comresearchgate.net | medchemexpress.comresearchgate.net |

| JNJ-54175446 | A potent and selective brain-penetrant P2X7 receptor antagonist. medchemexpress.com | medchemexpress.com |

| GSK-1482160 | An orally available negative allosteric modulator of the P2X7 receptor. medchemexpress.com | medchemexpress.com |

Voltage-Gated Sodium Channel (Nav) Inhibition, particularly Nav 1.7

Voltage-gated sodium channel Nav1.7 is robustly expressed in peripheral nociceptive neurons and is a key target for the development of novel analgesics for chronic pain. nih.gov Gain-of-function mutations in the gene encoding Nav1.7 can lead to painful conditions, while loss-of-function mutations result in an inability to feel pain. nih.gov This has made the selective inhibition of Nav1.7 a promising strategy for pain relief. nih.govnih.gov

While nonselective sodium channel blockers have shown clinical efficacy in treating chronic pain, they are often associated with side effects. nih.gov Consequently, there is significant interest in developing selective Nav1.7 inhibitors to provide effective pain relief with fewer adverse reactions. nih.gov Several selective Nav1.7 blockers have entered clinical trials for various pain disorders. nih.gov

Research has led to the development of potent and selective Nav1.7 inhibitors. For instance, based on the structure of ralfinamide, a novel small molecule, QLS-81, was synthesized and shown to be a more potent inhibitor of Nav1.7 current than its parent compound. nih.gov

Adrenergic Receptor Interaction Profiles

Alpha-1 (α1)-adrenergic receptors, which are G protein-coupled receptors, are crucial in the sympathetic nervous system and are activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine. nih.gov These receptors mediate various physiological effects, including the contraction of vascular and urogenital smooth muscle. nih.gov As such, α1-adrenoceptors are important pharmacological targets for conditions like hypertension and benign prostatic hyperplasia. nih.gov

Research into α1-adrenoceptor antagonists has led to the design of new series of compounds with high affinity for these receptors. For example, a series of 5,5-dimethylhydantoin (B190458) derivatives were synthesized and most showed a higher affinity for α1-adrenoceptors than the reference drug urapidil. nih.gov

Muscarinic Receptor Agonism

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptors (M1-M5) that are widely distributed throughout the body and are involved in regulating numerous central and autonomic nervous system functions. nih.govnih.gov Disturbances in the function of these receptors have been linked to various neurological and psychiatric disorders. nih.gov

The development of selective agonists for different muscarinic receptor subtypes is an active area of research. For instance, Xanomeline, a thiadiazole derivative, was initially identified as a subtype-selective M1 receptor agonist and showed potential for treating Alzheimer's disease. nih.gov Further studies, however, have classified it as a slightly subtype-selective M1/M4 agonist. nih.gov

Cellular Pathway Perturbation Analyses

Modulation of NF-κB Activation Pathways

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory and immune responses. nih.gov It controls the expression of a vast number of genes involved in inflammation, cell survival, and proliferation. nih.gov The dysregulation of the NF-κB signaling pathway is associated with a wide range of chronic diseases, including inflammatory conditions and cancer. nih.gov

The activation of NF-κB can be triggered by various stimuli and involves a series of steps that ultimately lead to the transcription of target genes. nih.gov Given its critical role in disease, the NF-κB pathway has become a major target for therapeutic intervention, with numerous small molecules being identified as inhibitors of NF-κB activation. nih.gov For example, the 5-lipoxygenase (5-LOX) inhibitor N-[3-[3-(-fluorophenoxy) phenyl]-1-methyl-2-propenyl]-N-hydroxyurea (BW-B 70C) has been shown to exert a neuroprotective effect by inhibiting both 5-LOX and NF-κB. nih.gov

Inhibition of Lipid Peroxidation Processes

Lipid peroxidation is a process involving the oxidative degradation of lipids, which can lead to cell damage. The inhibition of lipid peroxidation is a key mechanism of action for many antioxidant compounds. nih.govnih.gov

The antioxidant activity of various compounds can be assessed by their ability to inhibit lipid peroxidation induced by different methods. nih.govnih.gov For example, phenolic compounds such as acetaminophen, salicylate, and 5-aminosalicylate (B10771825) have been studied for their ability to inhibit lipid peroxidation. nih.gov Among these, 5-aminosalicylate was found to be the most potent inhibitor of Fe2+/ascorbate-induced lipid peroxidation. nih.gov

Newly synthesized compounds are often screened for their in vitro antioxidant activity, including their ability to inhibit lipid peroxidation. rrpharmacology.ru For instance, a study on 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles found that the resulting compounds exhibited inhibitory activity against lipid peroxidation that was comparable to that of dibunol. rrpharmacology.ru

No Research Data Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data on the chemical compound "this compound" concerning its effects on cell proliferation and apoptosis signaling. The performed searches did not yield any studies that would allow for the creation of the requested article with scientifically accurate and detailed findings as per the provided outline.

The initial and subsequent targeted searches for "this compound" and its biological activities did not return any relevant scholarly articles or datasets. While research exists for structurally related compounds containing a 5-oxoprolinamide core, the explicit instructions to focus solely on "this compound" prevent the use of this information.

Therefore, it is not possible to generate the article on "" with the subsection "4.4.3. Interference with Cell Proliferation and Apoptosis Signaling" as there is a lack of specific scientific evidence for this particular compound. To maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be produced.

Target Identification and Validation Strategies for Oxoprolinamide Compounds

Direct Methodologies for Protein Target Identification

Direct approaches are designed to physically pinpoint and confirm the interaction between a compound and its protein target. These methods provide the most definitive evidence of a direct binding event.

Chemical proteomics represents a powerful set of techniques to isolate and identify the binding partners of a small molecule from the complex milieu of a cell's proteome. A prominent method within this category is affinity-based target identification. This strategy typically involves chemically modifying the compound of interest, such as N-(3,4-dimethylphenyl)-5-oxoprolinamide, by introducing a linker that allows it to be immobilized on a solid support like a resin or magnetic beads. This "baited" matrix is then incubated with a cellular lysate. Proteins that have an affinity for the compound will bind to it and be captured, while non-binding proteins are washed away. The captured proteins are subsequently eluted and identified using high-sensitivity mass spectrometry. The success of this approach hinges on designing a linker that does not interfere with the compound's binding to its target.

The Cellular Thermal Shift Assay (CETSA) is a label-free method that allows for the detection of target engagement in a physiological cellular environment. The underlying principle of CETSA is that the binding of a ligand, such as a drug or a small molecule, to its protein target confers thermal stability to the protein. In a CETSA experiment, intact cells or cell lysates are treated with the compound of interest or a control vehicle. The samples are then heated across a range of temperatures, causing proteins to denature and precipitate. The amount of soluble protein remaining at each temperature is quantified, often by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis. A target protein will exhibit a higher melting temperature in the presence of its binding ligand compared to the control, indicating stabilization upon binding.

Table 1: Comparison of Direct Target Identification Methodologies

| Methodology | Principle | Advantages | Considerations |

| Affinity-Based Target Identification | Immobilized compound captures binding proteins from a lysate. | Can identify novel and unexpected targets; provides direct evidence of binding. | Requires chemical synthesis of a tagged compound; potential for non-specific binding. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; confirms target engagement in a cellular context; can be adapted for high-throughput screening. | Not all binding events lead to a significant thermal shift; requires specific antibodies or mass spectrometry for detection. |

Indirect Target Deconvolution Techniques

Indirect methods infer potential targets by analyzing the downstream cellular effects of a compound. While not providing direct evidence of binding, these techniques are invaluable for generating hypotheses about a compound's mechanism of action.

Treating cells with a bioactive compound can lead to changes in their gene expression patterns. Transcriptional profiling, using techniques like DNA microarrays or RNA-sequencing (RNA-Seq), measures the changes in messenger RNA levels for thousands of genes simultaneously. By analyzing the set of genes that are up- or down-regulated following exposure to this compound, researchers can infer which cellular pathways are being modulated. This "gene expression signature" can be compared to databases of signatures from known drugs or genetic perturbations to hypothesize a mechanism of action or a molecular target.

A classic genetic approach to target identification involves generating and characterizing drug-resistant mutants. In this method, a population of cells is exposed to a concentration of the compound that is toxic or inhibits growth. While most cells will be affected, rare, spontaneously arising mutants that are resistant to the compound may survive. By sequencing the genomes of these resistant clones, researchers can identify mutations that confer resistance. If these mutations consistently fall within a single gene, it provides strong evidence that the protein encoded by that gene is the direct target of the compound. The mutation may, for example, alter the binding site of the protein, thereby preventing the compound from binding and exerting its effect.

Computational Approaches for Drug-Target Interaction Prediction

In silico methods leverage computational power and existing biological data to predict potential drug-target interactions, thereby prioritizing experimental validation efforts.

One of the most widely used computational techniques is molecular docking. This method involves using a computer algorithm to predict the conformation and binding affinity of a small molecule (ligand) within the three-dimensional structure of a protein (receptor). The chemical structure of this compound can be virtually screened against a library of known protein structures to identify those with binding sites that are sterically and chemically complementary. The resulting docking scores provide a ranked list of potential protein targets.

Another computational strategy is pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target. By analyzing the structure of this compound, a pharmacophore model can be generated and used to search databases of known protein targets that bind to molecules with similar pharmacophoric features.

Machine Learning Algorithms for Target Prediction

Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting drug-target interactions (DTI). nih.gov These algorithms are trained on large datasets of known interactions to identify complex patterns and relationships between the chemical features of a molecule and the properties of its protein targets. mdpi.combiorxiv.org For a compound such as this compound, ML models can predict a ranked list of potential protein targets, significantly narrowing the field for experimental investigation. biorxiv.org

The process begins with encoding the compound and potential protein targets into numerical formats. Small molecules are often represented by molecular descriptors or fingerprints, while proteins are described by their amino acid sequences or structural properties. nih.gov Various ML algorithms can then be employed to solve this as a classification problem: predicting whether a given drug-target pair interacts. nih.gov Commonly used algorithms include Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNNs), each with distinct advantages in handling the complexity and scale of DTI data. researchgate.netnih.gov For instance, SVM and RF have demonstrated high accuracy in distinguishing between interacting and non-interacting pairs. nih.govkjpp.net

The performance of these models is crucial and is typically evaluated using several metrics. While specific prediction data for this compound is not publicly available, the table below illustrates the typical performance of various ML algorithms in DTI prediction tasks, based on general findings in the field.

Table 1: Illustrative Performance of Common Machine Learning Algorithms in Drug-Target Interaction Prediction

| Algorithm | Common Application | Typical Accuracy | Key Strength |

|---|---|---|---|

| Support Vector Machine (SVM) | Binary classification (Interact/Non-Interact) | > 90% | Effective in high-dimensional spaces and robust against overfitting with proper kernel selection. nih.gov |

| Random Forest (RF) | Classification and regression tasks in DTI | > 90% | Handles large datasets with numerous variables and provides insights into feature importance. nih.govnih.gov |

| Deep Neural Network (DNN) | Complex pattern recognition from large-scale data | Variable | Can automatically learn features from raw data like protein sequences, potentially uncovering novel patterns. nih.gov |

| Logistic Regression (LR) | Baseline classification models | 85-90% | Provides probabilistic output and is computationally efficient, serving as a good baseline. nih.gov |

These predictive models can help generate hypotheses about the biological function of this compound, which must then be confirmed through rigorous experimental validation. nih.gov

Chemogenomic Data Integration

Chemogenomics, or chemical genomics, systematically studies the effects of small molecules on a genome-wide scale to identify drug-target relationships. wikipedia.orgnih.gov This approach integrates large-scale chemical and biological data to build a comprehensive map of drug-target space. rsc.org Rather than focusing on a single target, chemogenomics assesses the interaction of a library of compounds against a family of related proteins, or conversely, screens a single compound against a wide array of targets. wikipedia.org This is particularly useful for identifying not only the primary target of a compound like this compound but also potential off-targets, which is crucial for understanding its broader pharmacological profile. ug.edu.gh

The foundation of chemogenomics is the integration of diverse datasets. nih.gov This involves combining information on chemical structures, protein sequences, known drug-target interactions, gene expression data, and phenotypic screening results. rsc.org By analyzing these integrated datasets, researchers can infer new interactions based on the principle that similar molecules often bind to similar targets. nih.gov Computational chemogenomics leverages this data to build predictive models that can screen new compounds against the entire proteome. frontiersin.org

The process relies on a variety of public and proprietary databases that house the necessary information. While specific chemogenomic analyses for this compound have not been published, the general strategy would involve leveraging data sources like those detailed in the table below.

Table 2: Representative Databases Used in Chemogenomic Data Integration

| Database | Type of Data | Application in Target Identification |

|---|---|---|

| DrugBank | Drug and drug target information | Provides known drug-target interactions used for training predictive models. biorxiv.org |

| PubChem | Chemical structures and biological activities | A source for compound information and bioassay data to link chemicals to biological effects. biorxiv.org |

| ChEMBL | Bioactivity data for drug-like molecules | Used to extract structure-activity relationship (SAR) data to understand how chemical modifications affect target binding. |

| UniProt | Protein sequence and function information | Provides comprehensive data on potential protein targets, including sequence, structure, and function. |

By integrating these disparate data sources, chemogenomics provides a powerful framework for generating high-confidence hypotheses about a compound's mechanism of action, guiding further research and development. rsc.orgnih.gov

Compound Reference Table

In Vitro and in Vivo Biological Activity Assessment Excluding Human Clinical Data

Evaluation of Anticholesteremic Activity in Animal Models

While direct studies on the anticholesteremic activity of N-(3,4-dimethylphenyl)-5-oxoprolinamide are not extensively documented, research on structurally related compounds provides insights into its potential in this area. A study on a series of acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors, which play a role in cholesterol absorption and storage, identified a related compound, N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine, as a potent inhibitor of rat hepatic ACAT. nih.gov This compound demonstrated significant hypocholesterolemic activity in rats on a high-cholesterol diet, suggesting that compounds with a 3,4-dimethylphenyl moiety may have potential as agents for managing hypercholesterolemia. nih.gov Further investigation is warranted to determine if this compound exhibits similar effects.

Antioxidant and Anti-inflammatory Effects in Preclinical Systems

The antioxidant and anti-inflammatory properties of this compound have been a subject of interest in preclinical research. While direct data on this specific compound is limited, studies on related heterocyclic compounds have shown promising results. For instance, certain benzofuransulfonamide derivatives have exhibited significant anti-inflammatory and antioxidant activities. nih.gov The structural similarity suggests that the 5-oxoprolinamide core, combined with the dimethylphenyl group, might contribute to similar biological effects. The evaluation of its capacity to scavenge free radicals and modulate inflammatory pathways in preclinical models is an active area of research.

Antimicrobial and Antifungal Activity Assessment in Cell-Based Assays

The potential of this compound as an antimicrobial and antifungal agent has been explored in various cell-based assays. Research into related compounds, such as N-2,5-dimethylphenylthioureido acid derivatives, has shown activity against multidrug-resistant Gram-positive pathogens. nih.gov Specifically, the 2,5-dimethylphenyl scaffold is a common feature in many compounds with antimicrobial properties against a range of bacteria, fungi, and viruses. nih.gov Studies on nicotinamidine derivatives have also demonstrated their effectiveness against both Gram-negative and Gram-positive bacteria, with some compounds showing minimum inhibitory concentration (MIC) values comparable to ampicillin. nih.gov While these findings are for related structures, they provide a strong rationale for the continued investigation of this compound's antimicrobial and antifungal efficacy.

Neuropharmacological Activity Profiling in Animal Models (e.g., Nootropic, Antiepileptic, Antidepressant Effects)

The neuropharmacological profile of this compound is an area of significant research, with investigations into its nootropic, antiepileptic, and antidepressant potential. While direct evidence for this specific compound is emerging, studies on related structures are informative. For example, tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine (AE14), a compound with a different core but also explored for neurological effects, has shown prominent action in passive avoidance tests and antagonist effects on convulsions in mice, suggesting nootropic and antiepileptic potential. researchgate.net Furthermore, some nootropics have demonstrated the ability to improve cognitive functions like reaction time and creativity in healthy adults. nih.gov The potential antidepressant effects are also being explored, with research into related compounds showing antidepressant-like effects in animal models through interactions with various neurotransmitter systems. arxiv.orgnih.gov

Investigation of Anti-Obesity and Anti-Diabetic Profiles in Rodent Studies

The investigation into the anti-obesity and anti-diabetic properties of this compound in rodent models is a developing field. While specific data on this compound is not yet widely available, research on related molecules offers promising leads. For example, studies on certain extracts containing compounds with structural similarities have shown potential as antidiabetic agents by preventing oxidative stress and suppressing liver cell damage induced by chronic hyperglycemia. nih.gov The evaluation of this compound in established rodent models of obesity and diabetes is a logical next step to determine its therapeutic potential in metabolic disorders.

Antileukemic and General Cytotoxic Activity in Cancer Cell Lines

The antileukemic and general cytotoxic activity of this compound against various cancer cell lines is a key area of investigation. Research on related pyrrolidinone derivatives has demonstrated their cytotoxic effects against human pancreatic and triple-negative breast cancer cell lines. nih.gov Another related compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, has shown inhibitory activity against colon cancer cells. nih.gov Furthermore, studies on other heterocyclic compounds, such as benzofuransulfonamide derivatives, have identified potent antiproliferative activities against a panel of tumor cell lines, including leukemia. nih.gov These findings underscore the potential of this compound as a scaffold for the development of new anticancer agents.

Modulation of Specific Cellular Processes (e.g., Cell Migration, Reactive Oxygen Species Reduction)

The ability of this compound to modulate specific cellular processes, such as cell migration and the reduction of reactive oxygen species (ROS), is a critical aspect of its biological activity profile. Studies on related 4-(Dimethylamino)phenyl-5-oxopyrrolidines have shown that while they may not directly inhibit cell migration in a wound-healing assay, they can impact the growth of tumor spheroids, suggesting an influence on cell behavior in a three-dimensional environment. nih.gov The potential for ROS reduction is linked to its antioxidant capacity, a property often associated with anti-inflammatory and cytoprotective effects. Further research is needed to elucidate the precise mechanisms by which this compound influences these fundamental cellular activities.

Advanced Computational Modeling and Simulation Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor's binding site. This technique is fundamental in rational drug design, providing a static snapshot of the likely interaction between a compound and a protein.

Docking simulations are employed to predict how N-(3,4-dimethylphenyl)-5-oxoprolinamide fits within the active site of a target protein. These simulations can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces that anchor the ligand. For instance, the carbonyl oxygen of the 5-oxoprolinamide ring is a potential hydrogen bond acceptor, while the 3,4-dimethylphenyl group can form hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, tryptophan, and leucine (B10760876) within the binding pocket. The precise orientation and conformation adopted by the molecule are critical determinants of its biological function.

A key component of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its protein target. These mathematical models calculate a score that approximates the Gibbs free energy of binding (ΔG), where a more negative value typically indicates a stronger and more stable interaction. By applying various scoring functions, researchers can rank this compound and its analogs against different potential protein targets, helping to prioritize which compounds should be synthesized and subjected to experimental validation.

Table 1: Illustrative Predicted Binding Affinities for this compound with Various Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -9.8 | Arg120, Tyr385 | Hydrogen Bond, π-Stacking |

| GABA-A Receptor | -8.5 | Phe200, Thr202 | Hydrophobic, Hydrogen Bond |

| Acetylcholinesterase | -9.1 | Trp84, Tyr334 | π-π Stacking, Hydrophobic |

Note: The data presented in this table is representative and for illustrative purposes to demonstrate typical outputs of molecular docking studies.

Virtual screening is a powerful computational strategy used to search vast libraries of chemical compounds to find new molecules that are likely to bind to a specific biological target. Using the known structure of this compound as a starting point (a technique known as ligand-based virtual screening), or by docking large compound libraries into a target's binding site (structure-based virtual screening), scientists can identify novel compounds. This process can lead to the discovery of new chemical scaffolds that may possess improved potency, better selectivity, or more favorable pharmacokinetic properties compared to the original compound.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movements of atoms and molecules over time. This allows for the analysis of the flexibility of the protein and the stability of the ligand-protein complex in a simulated physiological environment.

MD simulations are performed to validate the stability of the binding poses predicted by molecular docking. By simulating the this compound-protein complex over a period of nanoseconds, researchers can monitor its structural integrity. A key metric is the Root-Mean-Square Deviation (RMSD), which measures the average displacement of atoms. A stable RMSD value for both the protein and the ligand over the course of the simulation suggests that the ligand remains securely bound in its predicted orientation.

Proteins are not rigid structures, and their flexibility can be crucial for ligand binding. MD simulations reveal how a protein's structure can adapt to accommodate a ligand. The Root-Mean-Square Fluctuation (RMSF) is calculated for each amino acid residue to identify which parts of the protein are flexible and which are stable. This analysis can highlight flexible loops or domains that may move to form a more complementary binding site upon the entry of this compound, providing a more accurate and complete picture of the binding event.

Table 2: Representative Parameters from a Molecular Dynamics Simulation

| Simulation Parameter | Typical Finding | Interpretation |

| RMSD of Protein Backbone | Low and stable fluctuation (< 3 Å) | The overall protein structure remains stable with the ligand bound. |

| RMSD of Ligand | Stable within the binding site after initial equilibration | The ligand maintains a consistent and stable binding mode. |

| RMSF of Active Site Residues | Low fluctuation for key interacting residues | Residues critical for binding are structurally stable. |

| Hydrogen Bond Analysis | High occupancy (>75%) for key H-bonds | Crucial hydrogen bonds predicted by docking are persistent and stable over time. |

Note: The data presented in this table is representative and for illustrative purposes to demonstrate typical outputs of molecular dynamics simulation analyses.

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Binding free energy calculations are pivotal in computational drug design for predicting the affinity of a ligand (in this case, this compound) for its biological target, typically a protein. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular end-point methods that estimate the free energy of binding from a set of molecular dynamics (MD) simulation snapshots. nih.gov These methods offer a balance between computational accuracy and cost, making them more reliable than docking scores and less computationally intensive than alchemical free energy calculations. nih.gov

The total binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is estimated as:

G = E_MM + G_solv - TΔS

Where:

E_MM is the molecular mechanics energy, comprising bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions.

G_solv is the solvation free energy, which is further divided into polar and nonpolar contributions. In MM/PBSA, the polar component is calculated by solving the Poisson-Boltzmann equation, while in MM/GBSA, it is estimated using a generalized Born model. nih.gov The nonpolar part is typically calculated from the solvent-accessible surface area (SASA).

TΔS represents the conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted in comparative studies.

A hypothetical study of this compound binding to a target protein would first involve generating a stable trajectory of the complex using molecular dynamics simulations. nih.gov Subsequently, MM/GBSA or MM/PBSA calculations would be performed on snapshots from this trajectory to compute the binding free energy and its constituent energy components.

Illustrative Data Table for MM/GBSA Binding Free Energy Calculations:

The following table illustrates the kind of data that would be generated from an MM/GBSA study of this compound and its analogs binding to a hypothetical protein target.

| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |

| This compound | -45.8 ± 3.2 | -55.2 | -30.5 | 48.1 | -8.2 |

| Analog 1 | -42.1 ± 2.9 | -51.7 | -28.9 | 46.8 | -8.3 |

| Analog 2 | -48.5 ± 3.5 | -58.9 | -33.1 | 51.7 | -8.2 |

| Analog 3 | -39.8 ± 3.1 | -49.3 | -27.6 | 45.4 | -8.3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Such data would allow researchers to understand the key energetic contributions to binding. For instance, strong negative values for van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) energies would suggest significant favorable interactions between the ligand and the protein's active site.

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of a molecule with high accuracy. researchgate.net For this compound, DFT calculations could provide valuable information about its intrinsic properties that govern its interactions with a biological target.

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting non-covalent interactions like hydrogen bonds and electrostatic interactions with a protein.

Atomic Charges: DFT can be used to calculate the partial charges on each atom, providing a more detailed picture of the charge distribution within the molecule.

Illustrative Data Table for DFT-Calculated Properties:

This table presents hypothetical DFT-calculated electronic properties for this compound.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 Debye |

This table is for illustrative purposes only and does not represent actual experimental data.

The insights from DFT calculations can aid in optimizing the structure of this compound to enhance its binding affinity and selectivity for a target protein by modifying its electronic properties.

Application of Artificial Intelligence and Machine Learning in Computational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the development of predictive models. nih.gov In the context of this compound, AI and ML could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be trained on a dataset of compounds with known activities to build QSAR models. These models can then predict the biological activity of new compounds, such as derivatives of this compound, based on their chemical structures.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. If this compound shows promise, these models could generate new analogs with potentially improved efficacy and safety profiles.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. ML models trained on large ADMET datasets can provide early-stage predictions for this compound, helping to identify potential liabilities. mdpi.com

Illustrative Data Table for AI/ML-Based Predictions:

The following table provides an example of how AI/ML models might predict the properties of this compound.

| Property | Predicted Value/Class | Confidence Score |

| Target Affinity (pIC50) | 7.2 | 0.85 |

| Aqueous Solubility | Moderate | 0.92 |

| Blood-Brain Barrier Permeability | Low | 0.88 |

| hERG Inhibition | Non-inhibitor | 0.95 |

| Carcinogenicity | Non-carcinogen | 0.89 |

This table is for illustrative purposes only and does not represent actual experimental data.

The integration of AI and ML into the drug discovery pipeline can significantly accelerate the identification and optimization of promising lead compounds like this compound. nih.govmit.edu

Future Research Directions and Conceptual Therapeutic Potential

Rational Design and Optimization of Novel N-(3,4-dimethylphenyl)-5-oxoprolinamide Analogues

The rational design of analogues is a critical step in optimizing a lead compound for desired therapeutic properties. For this compound, this process would involve systematic modifications of its chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties. Key areas for modification would include the pyroglutamide ring, the amide linker, and the dimethylphenyl moiety. Structure-activity relationship (SAR) studies would be essential to understand how these changes affect biological activity. For instance, altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heterocyclic systems could significantly impact target binding.

Table 1: Potential Analogue Modifications and Research Goals

| Structural Moiety | Potential Modification | Primary Research Goal |

|---|---|---|

| Pyroglutamide Core | Substitution at the 4-position; Ring opening or expansion | Investigate impact on target binding and metabolic stability |

| Amide Linker | Replacement with ester, ether, or reverse amide | Modulate chemical stability and hydrogen bonding capacity |

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in the treatment of complex diseases such as neurodegenerative disorders or cancer. The structural components of this compound suggest the potential for interactions with various biological targets. The pyroglutamide core is a feature of several endogenous neuropeptides and could potentially interact with their receptors or processing enzymes. The dimethylphenyl group could facilitate interactions with hydrophobic pockets in a range of proteins. A research strategy could involve screening this compound against a panel of targets implicated in a specific complex disease to identify any multi-target activity that could be therapeutically beneficial.

Integration of High-Throughput Screening and Omics Data for Comprehensive Understanding

To elucidate the biological effects of this compound, high-throughput screening (HTS) campaigns could be employed. These screens would test the compound and a library of its rationally designed analogues against a wide array of cellular or biochemical assays to identify initial hits for various biological targets. Following HTS, "omics" technologies—such as genomics, proteomics, and metabolomics—could provide a comprehensive view of the cellular response to the compound. For example, proteomic analysis could reveal changes in protein expression levels, while metabolomics could identify alterations in metabolic pathways, offering clues to the compound's mechanism of action.

Development of Advanced Preclinical Models for Efficacy Evaluation

Should this compound or its analogues show promise in initial screenings, evaluation in advanced preclinical models would be the next logical step. For neurodegenerative disease research, this could involve the use of induced pluripotent stem cell (iPSC)-derived neurons from patients or genetically engineered animal models that recapitulate aspects of the human disease. For oncology, patient-derived xenografts (PDXs) or organoid models offer a more clinically relevant system for testing anti-cancer efficacy than traditional cell lines. These advanced models would provide crucial data on the potential therapeutic efficacy of the compounds before any consideration for clinical development.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Q & A

Basic: What are the critical considerations for optimizing the synthesis of N-(3,4-dimethylphenyl)-5-oxoprolinamide?

The synthesis typically involves multi-step reactions, including amide bond formation and cyclization. Key factors include:

- Reagent selection : Use coupling agents like EDCl/HOBt for amidation to minimize side reactions .

- Temperature control : Maintain temperatures between 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent decomposition .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates, and recrystallization for final product purity .

- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of 3,4-dimethylaniline) and monitor reaction progress via TLC .

Advanced: How can crystallographic tools like SHELX and ORTEP-3 resolve structural ambiguities in this compound?

- SHELX : Use SHELXL for refining crystal structures against high-resolution data. Its robust algorithms handle twinning and disorder common in flexible pyrrolidinone rings .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty, especially for the dimethylphenyl group’s orientation .

- Validation : Apply checkCIF/PLATON to validate hydrogen bonding and torsional angles, ensuring the 5-oxoprolinamide moiety’s planarity .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidinone carbonyl at ~175 ppm) and detects diastereomers via splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ and fragments (e.g., loss of CO from the oxoprolinamide group) .

- IR Spectroscopy : Identify carbonyl stretches (1670–1700 cm⁻¹) and amide N–H bends (3300 cm⁻¹) to confirm functional groups .

Advanced: What strategies are recommended for elucidating the compound’s biological targets and mechanisms?

- Enzyme assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .

- Molecular docking : Use AutoDock Vina to model interactions between the dimethylphenyl group and hydrophobic enzyme pockets .

- SAR studies : Modify the 5-oxoprolinamide moiety to assess its role in binding affinity .

- Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) to correlate structural features with cytotoxicity .

Advanced: How can computational modeling address discrepancies between predicted and observed bioactivity?

- Conformational analysis : Perform DFT calculations (B3LYP/6-31G*) to compare energy-minimized structures with crystallographic data, identifying steric clashes .

- MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of the acetamide group in binding sites .

- ADMET prediction : Use SwissADME to evaluate bioavailability issues (e.g., poor solubility due to the nitro group) that may explain low in vivo activity .

Advanced: How should researchers resolve contradictions in synthetic yield or purity data?

- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify critical factors .

- HPLC-MS : Quantify impurities (e.g., unreacted starting materials) and correlate with reaction conditions .

- Reproducibility checks : Cross-validate results using alternative routes (e.g., microwave-assisted synthesis for faster cyclization) .

Basic: What are the best practices for validating the compound’s stability under experimental conditions?

- Forced degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 48 hours, then analyze via HPLC to detect decomposition products .

- pH stability : Test solubility and integrity in buffers (pH 2–12) to identify optimal storage conditions .

Advanced: How can researchers leverage structural analogs to infer SAR for this compound?

- Database mining : Use PubChem BioActivity data to compare IC₅₀ values of analogs (e.g., N-(4-methoxyphenyl) variants) .

- Crystallographic overlays : Superimpose structures (e.g., PDB: 3POZ) to identify conserved binding motifs .

- Meta-analysis : Aggregate data from related compounds (e.g., pyrimidine derivatives) to prioritize functional groups for modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.